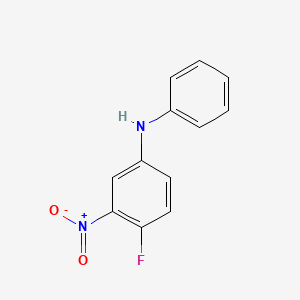

4-fluoro-3-nitro-N-phenylaniline

Description

Properties

Molecular Formula |

C12H9FN2O2 |

|---|---|

Molecular Weight |

232.21 g/mol |

IUPAC Name |

4-fluoro-3-nitro-N-phenylaniline |

InChI |

InChI=1S/C12H9FN2O2/c13-11-7-6-10(8-12(11)15(16)17)14-9-4-2-1-3-5-9/h1-8,14H |

InChI Key |

DFQSBKBZUNCYHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between 4-fluoro-3-nitro-N-phenylaniline and related compounds:

Key Observations:

- Electron-Withdrawing Effects: The nitro (-NO₂) and fluoro (-F) groups in this compound create a strong electron-deficient aromatic ring, reducing basicity compared to unsubstituted N-phenylaniline. This contrasts with 4-bromo-N-phenylaniline, where bromine’s weaker electron-withdrawing effect results in higher reactivity in electrophilic substitutions .

- Steric and Solubility Differences: The N-phenyl group increases steric hindrance and may reduce solubility in polar solvents compared to 4-fluoro-3-nitroaniline (PFNA), which lacks this substituent .

Preparation Methods

Reaction Mechanism and Conditions

The primary industrial method involves reacting 4-fluoro-3-nitroaniline with excess aniline under high-temperature conditions (140–150°C) (US3959377A). Key parameters include:

-

Molar ratio : Aniline to 4-fluoro-3-nitroaniline ≥ 5:1.

-

Temperature : 140–150°C for 24–26 hours.

-

Solvent : Excess aniline acts as both reactant and solvent.

Competing side reactions (e.g., oxidation or resin formation) are minimized at elevated temperatures, favoring the desired NAS pathway.

Isolation and Purification

Post-reaction, the product is recovered via:

Table 1: Optimization of NAS Reaction

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Aniline ratio (mol:mol) | 5:1–8:1 | 58–63 | 95–98 |

| Reaction time (h) | 24–26 | 58–63 | 95–98 |

| Temperature (°C) | 140–150 | 58–63 | 95–98 |

Synthesis of 4-Fluoro-3-Nitroaniline Precursor

Nitration of p-Fluoroaniline

The precursor 4-fluoro-3-nitroaniline is synthesized via nitration of p-fluoroaniline under anhydrous conditions (US3586719A):

Table 2: Nitration Efficiency

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| H₂SO₄ ratio (mol:mol) | 1:6.8 | 73 |

| Temperature (°C) | 3–10 | 73 |

Palladium-Catalyzed Coupling Approaches

Buchwald-Hartwig Amination

An alternative route employs Pd-catalyzed coupling of 4-fluoro-3-nitrochlorobenzene with aniline derivatives (PMC7237815):

-

Catalyst : Pd(dba)₂ with BINAP ligand.

-

Base : Cs₂CO₃ or KOtBu.

-

Solvent : THF or toluene at 80–100°C.

Table 3: Catalytic Amination Performance

| Catalyst System | Yield (%) | Pd Residual (ppm) |

|---|---|---|

| Pd(dba)₂/BINAP | 85–90 | <50 |

| Pd(OAc)₂/Xantphos | 75–80 | <100 |

Comparative Analysis of Methods

Table 4: Method Advantages and Limitations

| Method | Pros | Cons |

|---|---|---|

| NAS | High yield, scalable | High energy input, excess aniline use |

| Buchwald-Hartwig | Mild conditions, precise control | Costly catalysts, Pd contamination |

Industrial-Scale Considerations

-

Cost efficiency : NAS is preferred for large-scale production due to lower catalyst costs.

-

Environmental impact : Pd-based methods require rigorous metal recovery systems.

-

Purity requirements : Acidic workup in NAS ensures ≥95% purity for pharmaceutical use.

Emerging Techniques

Recent advances include photoinduced C–N coupling (RSC publication) , which avoids metal catalysts but remains experimental for this substrate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.